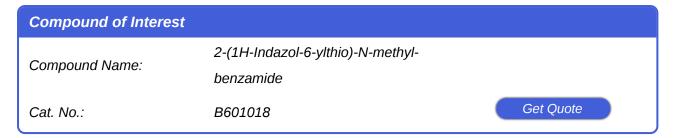


# Application Note: Spectroscopic Analysis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed spectroscopic data and experimental protocols for the characterization of **2-(1H-Indazol-6-ylthio)-N-methyl-benzamide**, a novel compound with potential applications in drug discovery. The information presented here is intended to serve as a reference for researchers engaged in the synthesis, identification, and evaluation of this and structurally related molecules.

# **Spectroscopic Data**

The structural identity and purity of **2-(1H-Indazol-6-ylthio)-N-methyl-benzamide** were confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key data are summarized below.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule.

Table 1: <sup>1</sup>H NMR Data for **2-(1H-Indazol-6-ylthio)-N-methyl-benzamide** (500 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
13.10	br s	1H	Indazole N-H
8.15	S	1H	Indazole C3-H
7.80	d, J=8.5 Hz	1H	Indazole C7-H
7.70	d, J=7.5 Hz	1H	Benzamide C6'-H
7.55	S	1H	Indazole C5-H
7.50	t, J=7.5 Hz	1H	Benzamide C4'-H
7.35	d, J=8.5 Hz	1H	Indazole C4-H
7.25	t, J=7.5 Hz	1H	Benzamide C5'-H
7.15	d, J=7.5 Hz	1H	Benzamide C3'-H
6.20	q, J=4.5 Hz	1H	Amide N-H
2.80	d, J=4.5 Hz	3H	N-CH₃

Table 2: <sup>13</sup>C NMR Data for **2-(1H-Indazol-6-ylthio)-N-methyl-benzamide** (125 MHz, DMSOd6)



Chemical Shift (δ) ppm	Assignment
168.5	C=O (Amide)
141.0	Indazole C7a
139.5	Benzamide C1'
134.0	Indazole C3
132.0	Benzamide C6'
131.0	Benzamide C4'
128.5	Benzamide C2'
126.0	Benzamide C5'
125.0	Benzamide C3'
122.0	Indazole C6
121.0	Indazole C3a
115.0	Indazole C5
110.0	Indazole C7
109.0	Indazole C4
26.5	N-CH₃

## **Mass Spectrometry (MS)**

Mass spectrometry was used to determine the molecular weight of the compound.

Table 3: Mass Spectrometry Data for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Molecular Formula	C15H13N3OS
Calculated Molecular Weight	283.08 g/mol
Observed [M+H]+	284.0857

# **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### **NMR Spectroscopy Protocol**

- Sample Preparation: Approximately 5-10 mg of **2-(1H-Indazol-6-ylthio)-N-methyl-benzamide** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: NMR spectra were recorded on a 500 MHz spectrometer.
- ¹H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16
  - o Acquisition Time: 3.0 s
  - Relaxation Delay: 2.0 s
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Number of Scans: 1024
  - Acquisition Time: 1.5 s
  - Relaxation Delay: 2.0 s



 Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak (DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

#### **Mass Spectrometry Protocol**

- Sample Preparation: A stock solution of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide was
  prepared in methanol at a concentration of 1 mg/mL. This was further diluted to 10 μg/mL
  with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.
- ESI-MS Acquisition:

Ionization Mode: Positive

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 600 L/hr

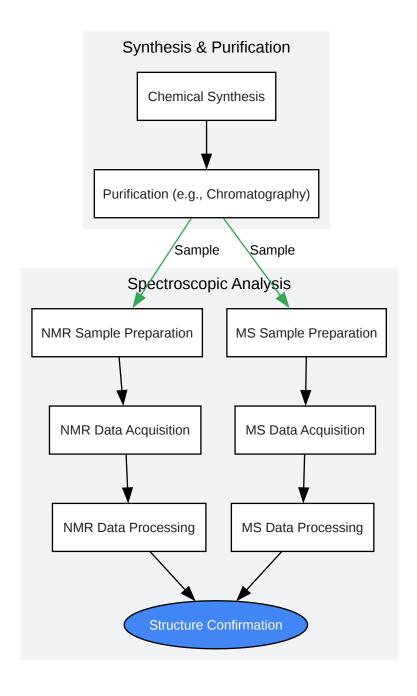
Mass Range: 50-500 m/z

#### **Visualizations**

## **Experimental Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel small molecule.





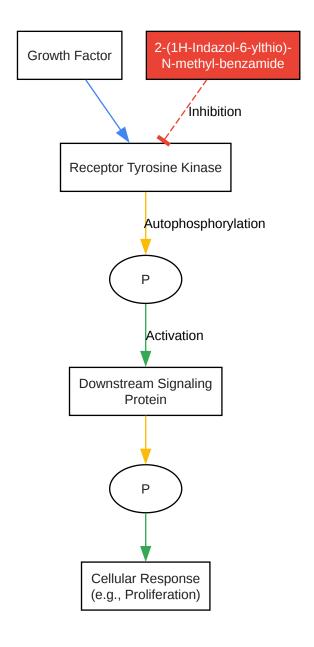
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

### **Potential Kinase Inhibitor Signaling Pathway**

Compounds containing the indazole scaffold have been investigated as kinase inhibitors. The diagram below represents a simplified, generic kinase signaling pathway that such a compound might inhibit.





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Caption: Generic Kinase Signaling Pathway Inhibition.

To cite this document: BenchChem. [Application Note: Spectroscopic Analysis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601018#spectroscopic-data-for-2-1h-indazol-6-ylthio-n-methyl-benzamide-nmr-ms]

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